N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide
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Overview
Description
N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide typically involves the reaction of 3-methoxyaniline with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}acetamide
- N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}propionamide
Uniqueness
N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-4-13-18(22-19(23)15-9-6-5-7-10-15)20(24)21-16-11-8-12-17(14-16)25-2/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-13- |
InChI Key |
DUJVZCGUKFERJT-NXPZCULJSA-N |
Isomeric SMILES |
C/C=C/C=C(/C(=O)NC1=CC(=CC=C1)OC)\NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=C(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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